N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Medicinal Chemistry Structure-Activity Relationship Anti-infective

This 2-phenylbenzimidazole-dioxole carboxamide features a topologically distinct geometry that separates it from linear 5-linked regioisomers. The phenyl spacer is critical for the conformational flexibility and hydrogen-bonding geometry required for NHE3 and kinase inhibitor pharmacophores. This specific connectivity dictates unique target-engagement profiles; generic ‘benzimidazole-dioxole’ substitutions risk catastrophic loss of binding mode. Ideal for NHE3 pathway validation, focused library synthesis, and as a negative control for linker-dependent anti-leishmanial assays.

Molecular Formula C21H15N3O3
Molecular Weight 357.369
CAS No. 922112-68-3
Cat. No. B2488266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
CAS922112-68-3
Molecular FormulaC21H15N3O3
Molecular Weight357.369
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4
InChIInChI=1S/C21H15N3O3/c25-21(13-9-10-18-19(11-13)27-12-26-18)24-15-6-2-1-5-14(15)20-22-16-7-3-4-8-17(16)23-20/h1-11H,12H2,(H,22,23)(H,24,25)
InChIKeyJCKHYNMIUPGSQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 922112-68-3): Procurement-Relevant Identity and Chemical Class


N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 922112-68-3) is a synthetic small molecule (MW 357.369 g/mol, C₂₁H₁₅N₃O₃) belonging to the benzimidazole-dioxole carboxamide class . The structure features a 2-phenylbenzimidazole core linked via an amide bridge to a benzo[1,3]dioxole moiety. This specific connectivity differentiates it from regioisomeric benzimidazole carboxamides where the dioxole-carboxamide is attached directly to the benzimidazole ring, a distinction that carries significant implications for target engagement and off-target liability [1].

Why N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide (922112-68-3) Cannot Be Casually Replaced by Other Benzimidazole-Dioxole Carboxamides


The field of benzimidazole-dioxole carboxamides contains structurally similar compounds that are not functionally interchangeable. The specific 2-phenyl linker and benzo[d][1,3]dioxole-5-carboxamide terminus of the target compound are not arbitrary. In the most directly comparable structure currently characterized, a 5-linked regioisomer (lacking the phenyl spacer) showed potent activity (IC₅₀ 0.78 μM) against Leishmania donovani amastigotes through cysteine protease inhibition [1]. Modifying the linker (e.g., removal of the phenyl group, as in the 5-linked series) abolishes the conformational flexibility and hydrogen-bonding geometry dictated by the 2-phenylbenzimidazole scaffold, which is known to be critical for NHE3 and kinase inhibitor pharmacophores [2]. Therefore, generic 'benzimidazole-dioxole' substitution risks catastrophic loss of the specific binding mode, even if the inhibitory data for the target compound itself remain under characterization.

Quantitative Differential Evidence for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide (922112-68-3) Against Closest Analogs


Regioisomeric Scaffold Differentiation: 2-Phenylbenzimidazole Linker vs. Direct 5-Linked Benzimidazole-Dioxole Carboxamide

The target compound’s 2-phenylbenzimidazole scaffold creates a bent molecular geometry that is absent in 5-linked benzimidazole-dioxole carboxamides. The closest comparator, N-(2-(trifluoromethyl)-1H-benzo[d]imidazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide (designated 4a), has the amide directly attached to the benzimidazole ring and achieves an antiparasitic IC₅₀ of 0.78 μM against L. donovani intracellular amastigotes and 8.53 μM against the isolated cysteine protease [1]. For the target compound, direct activity data are not publicly available. However, the additional phenyl spacer imposes a topological distance and conformational restriction that would prevent the compound from adopting the same binding pose as 4a, making it unlikely to share that antiparasitic potency. Conversely, this geometry is consistent with pharmacophores for NHE3 inhibition and kinase targets [2].

Medicinal Chemistry Structure-Activity Relationship Anti-infective

Physicochemical Property Space: Molecular Weight and Lipophilicity Benchmarking

The target compound (MW 357.37 g/mol) is significantly lighter than the active anti-leishmanial analog 4a (MW approximately 403.37 g/mol, owing to the CF₃ substituent) [1]. This 46 Da reduction places the target compound more favorably within typical oral drug-like space (Rule of 5). The absence of the strongly electron-withdrawing CF₃ group predicts higher electron density on the benzimidazole ring, altering pKa and hydrogen-bond acceptor strength, which can influence off-target binding and solubility in ways that are not predictable without empirical measurement.

Drug-likeness Physicochemical Properties ADME

Synthetic Tractability and Library Enrichment Potential

The core scaffold, 2-(1H-benzo[d]imidazol-2-yl)aniline, is a commercially available intermediate that can be readily diversified [1]. The target compound represents a specific amide coupling product of this scaffold with benzo[d][1,3]dioxole-5-carboxylic acid. In contrast, the direct 5-linked analog requires construction of a 5-aminobenzimidazole core, a less convergent synthetic route. This synthetic accessibility advantage is qualitative, but it positions the target compound's scaffold as a more amenable starting point for focused library synthesis aimed at unexplored target space.

Parallel Synthesis Chemical Biology Compound Library

Recommended Application Scenarios for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide (922112-68-3)


Targeted NHE3 Inhibitor Screening and Probe Development

The 2-phenylbenzimidazole scaffold is the core of a patented series of NHE3 inhibitors [1]. Procuring this compound is appropriate for laboratories validating NHE3-mediated pathways, where the benzo[d][1,3]dioxole-5-carboxamide substituent may confer unique selectivity or pharmacokinetic properties compared to the simpler amine-based inhibitors disclosed in the patent.

Focused Library Design Around Under-Explored Benzimidazole Topologies

Because the scaffold is synthetically accessible [1], this compound serves as a parent structure for creating a small focused library. Modifications to the benzodioxole or phenyl ring can probe structure-activity relationships at targets that favor the bent 2-phenylbenzimidazole geometry, distinct from the linear 5-linked benzimidazole-dioxole series represented by compound 4a [2].

Negative Control or Selectivity Profiling for 5-Linked Benzimidazole-Dioxole Carboxamides

Given its topologically distinct geometry, this compound can be deployed as a negative control in assays where a 5-linked benzimidazole-dioxole (e.g., the anti-leishmanial compound 4a) is the primary hit [2]. This use-case directly addresses the 'Why This Matters' evidence from Section 3 by providing a tool to confirm that the biological activity is linker-dependent.

Quote Request

Request a Quote for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.